2-Nitro-1-naphthol

Descripción general

Descripción

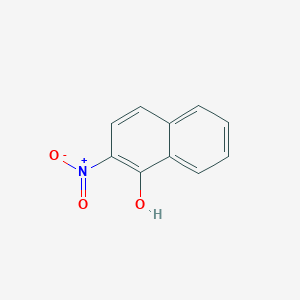

2-Nitro-1-naphthol is an organic compound with the molecular formula C10H7NO3. It is a derivative of naphthalene, characterized by a nitro group (-NO2) at the second position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its yellow-green to ochre-brown powder form and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Nitro-1-naphthol can be synthesized through the nitration of 1-naphthol. The process involves the reaction of 1-naphthol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale nitration reactors where 1-naphthol is treated with nitric acid in the presence of sulfuric acid. The reaction mixture is then neutralized, and the product is purified through recrystallization from solvents like ethanol .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 hr | 2-Amino-1-naphthol | 85-92% | |

| NaBH₄/CuCl₂ | Methanol, 0°C, 2 hr | 2-Hydroxylamine derivative | 78% |

Key Findings :

-

Catalytic hydrogenation preserves the hydroxyl group while reducing the nitro group to an amine.

-

Partial reduction to hydroxylamine intermediates requires stoichiometric control .

Electrophilic Substitution

The hydroxyl group participates in regioselective substitutions:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, 80°C, 12 hr | 2-Nitro-1-methoxynaphthalene | >95% | |

| AcCl/Pyridine | RT, 24 hr | 2-Nitro-1-acetoxynaphthalene | 88% |

Mechanistic Insight :

-

Alkylation and acylation occur at the hydroxyl oxygen without affecting the nitro group due to its electron-withdrawing nature .

Pd-Catalyzed Dearomatization

2-Nitro-1-naphthol undergoes asymmetric allylic dearomatization with Morita-Baylis-Hillman (MBH) adducts:

| Catalyst System | Solvent | Temp | Yield | ee (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂/(R,R)-L1 | 1,4-Dioxane | 25°C | 92% | 90 |

Reaction Scope :

-

Compatible with diverse MBH adducts (aryl, alkyl substituents).

-

Generates enantioenriched β-naphthalenones with quaternary stereocenters .

Complexation with Transition Metals

The compound acts as a bidentate ligand in coordination chemistry:

| Metal Center | Product Structure | Application | Source |

|---|---|---|---|

| Re(CO)₃X | [Re(CO)₃X(C₁₀H₆ONO)] | Redox-active catalysts | |

| Cu(II) | Cu(C₁₀H₆NO₃)₂ | Fluorescent sensors |

Notable Feature :

-

The nitro group facilitates electron-deficient ligand behavior, enabling unique metal-ligand charge-transfer interactions .

Thermal and Alkaline Decomposition

Under extreme conditions, degradation pathways emerge:

| Condition | Major Products | Activation Energy (Eₐ) | Source |

|---|---|---|---|

| 150°C (Neat) | CO₂, aliphatic nitro compounds | 83.3 kJ/mol | |

| NaOH (Aqueous) | Sodium nitrophenol derivatives | N/A |

Safety Implications :

-

Exothermic decomposition above 100°C necessitates controlled storage.

-

Alkaline conditions promote nitro-group displacement reactions .

Comparative Reactivity with Structural Analogs

| Compound | Key Reaction Difference | Example |

|---|---|---|

| 1-Nitro-2-naphthol | Faster dearomatization kinetics | 90% ee vs. 75% ee in Pd systems |

| 2-Nitroso-1-naphthol | Preferential imine formation | Oxazole derivatives via aziridines |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Starting Material for Heterocyclic Compounds:

2-Nitro-1-naphthol serves as a precursor in the synthesis of several heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.

Reagent in Organic Transformations:

It is utilized as a reagent in multiple organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The nitro group enhances the reactivity of the naphthol ring, facilitating these transformations.

Biochemical Applications

Enzyme Assays:

One of the prominent applications of this compound is as a substrate in enzyme assays, specifically for measuring alkaline phosphatase activity. This application is critical in clinical diagnostics and biochemical research .

Cellular Interactions:

Research indicates that this compound interacts with various biomolecules, influencing cellular processes such as gene expression and metabolism. It has been shown to form charge transfer complexes with certain drugs, suggesting potential roles in drug delivery systems and cellular signaling pathways.

Medical Research

Anti-inflammatory and Antimicrobial Properties:

Derivatives of this compound are being explored for their anti-inflammatory and antimicrobial activities. Preliminary studies indicate that these derivatives may inhibit specific pathways involved in inflammation and microbial growth, making them candidates for therapeutic applications.

Industrial Applications

Dye Manufacturing:

this compound is used in the production of dyes and pigments. Its ability to form azo compounds through diazotization reactions makes it an essential component in dye chemistry .

Intermediate in Organic Synthesis:

In industrial settings, this compound acts as an intermediate for synthesizing various organic chemicals, contributing to the production of specialty chemicals and materials.

Comparison with Related Compounds

| Compound | Structure | Key Application |

|---|---|---|

| 1-Nitro-2-naphthol | Nitro group at position 1 | Similar synthetic applications |

| 4-Nitro-1-naphthol | Nitro group at position 4 | Used in dye synthesis |

| 2-Nitroso-1-naphthol | Nitroso group instead | Explored for different biological activities |

The positioning of functional groups significantly influences the reactivity and applications of these compounds. For instance, the unique placement of the nitro group in this compound enhances its utility compared to its analogs.

Case Study 1: Enzyme Activity Measurement

A study demonstrated the effectiveness of this compound as a substrate for alkaline phosphatase in an amperometric 3-electrode system. The results indicated a linear relationship between enzyme concentration and current response, validating its use in electrochemical assays .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of derivatives derived from this compound showed significant inhibition against several bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Mecanismo De Acción

The mechanism of action of 2-Nitro-1-naphthol involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate for alkaline phosphatase, leading to the formation of a colored product that can be measured spectrophotometrically . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, contributing to its antimicrobial and anti-inflammatory effects .

Comparación Con Compuestos Similares

1-Nitro-2-naphthol: Similar in structure but with the nitro and hydroxyl groups swapped.

4-Nitro-1-naphthol: Another derivative with the nitro group at the fourth position.

2-Nitroso-1-naphthol: Contains a nitroso group (-NO) instead of a nitro group

Uniqueness: 2-Nitro-1-naphthol is unique due to its specific positioning of functional groups, which imparts distinct reactivity and applications. Its ability to act as a substrate in enzyme assays and its role in the synthesis of heterocyclic compounds highlight its versatility compared to its analogs .

Actividad Biológica

2-Nitro-1-naphthol (C10H7NO3) is a nitro derivative of naphthol, notable for its applications in dye manufacturing and as an intermediate in organic synthesis. This compound has garnered interest due to its biological activities, including mutagenic and cytotoxic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

This compound is characterized by its nitro group (-NO2) attached to the naphthalene ring. Its molecular structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been studied across several dimensions, including mutagenicity, cytotoxicity, and potential therapeutic effects.

Mutagenicity

Studies indicate that this compound exhibits mutagenic properties under certain conditions. For instance:

- Ames Test Results : In various Ames tests, this compound was found to induce mutations in Salmonella typhimurium strains, particularly at concentrations above 6 µg/ml .

- DNA Damage : The compound has been shown to preferentially inhibit the growth of DNA repair-deficient strains of Escherichia coli, indicating its potential to cause DNA damage .

Cytotoxicity

Research has demonstrated that this compound can exhibit cytotoxic effects on different cell lines:

- Cell Line Studies : In vitro studies revealed that exposure to concentrations ranging from 10 to 100 µM resulted in growth inhibition and morphological changes in bronchial epithelial cells. Notably, the effects were reversible upon removal of the compound, suggesting a selective pressure on resistant cell populations .

Case Studies

Several case studies highlight the biological implications of this compound:

- Reproductive Toxicity Study :

- In Vivo Micronucleus Assay :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-nitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCCHGOWMZTLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209508 | |

| Record name | 2-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-24-9 | |

| Record name | 2-Nitro-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-1-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKE3TA8XGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of 2-Nitro-1-naphthol in the environment?

A1: this compound can be emitted from both primary and secondary sources. Primarily, it is released during incomplete combustion processes, particularly from burning coal and biomass. [] Interestingly, the ratio of this compound to 4-nitrocatechol differs significantly between coal and biomass burning, potentially serving as a marker for source apportionment. [] Secondarily, this compound can form in the atmosphere through the photo-oxidation of anthropogenic volatile organic compounds like toluene and benzene, especially under high NOx conditions. []

Q2: Can you elaborate on the formation of this compound through the photochemical degradation of naphthalene?

A2: Research shows that the atmospheric photochemistry of naphthalene, when reacting with OH radicals, leads to the formation of various products, including this compound. [] This process occurs within smog chambers where controlled photolysis of compounds like isopropylnitrite generates OH radicals. [] Alongside this compound, other notable products identified in this reaction include 1,4-naphthalenedione, 4-methyl-2H-1-benzopyran-2-one, and several nitro-derivatives of naphthalene. []

Q3: How does the structure of this compound relate to its potential use in electrochemical applications?

A3: The structure of this compound allows for its reductive immobilization on carbon materials, leading to modified electrodes with potential applications in supercapacitors. [] This is linked to the electrochemical properties of this compound, which have been studied using both porous and non-porous carbon electrodes. [] The presence of the nitro group and the hydroxyl group on the naphthalene ring allows for redox reactions that contribute to charge storage.

Q4: Are there any studies on the analytical methods for detecting and quantifying this compound?

A4: While specific details on the validation of analytical methods for this compound are not provided in the provided abstracts, studies utilize advanced techniques like combined gas chromatography and mass spectrometry (GS/MS) for the identification and quantification of this compound and its related compounds. [, ] These methods are crucial for monitoring the compound in environmental samples and understanding its formation and degradation pathways.

Q5: What is the significance of this compound in atmospheric chemistry and its impact on the environment?

A5: this compound belongs to a class of organic aerosols called brown carbon (BrC). [] BrC significantly absorbs ultraviolet-visible light, directly impacting climate forcing. As a constituent of BrC, this compound contributes to light absorption by the atmosphere, with studies estimating its contribution to be around 13% of the total aerosol light absorption at a wavelength of 365 nm. [] Understanding its sources and behavior is crucial for mitigating the adverse effects of BrC on the climate.

Q6: Has this compound been investigated for any biological activity or pharmaceutical applications?

A6: Research suggests the potential use of this compound as a charge-transfer acceptor in pharmaceutical analysis. This application focuses on quantifying specific drug classes like quinolones and cephalosporins. [] This approach suggests a possible role for this compound in developing analytical methods within the pharmaceutical field.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.